tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate
Overview
Description
tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate: is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is primarily used in chemical synthesis studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate typically involves the esterification of 3,4,5-trimethyl-2-pyrrolecarboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes. These processes would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, acylating agents, often in the presence of catalysts or under reflux conditions.
Major Products:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols, amines, or other reduced derivatives.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate involves its interaction with various molecular targets and pathways. As a pyrrole derivative, it can participate in electron-rich aromatic interactions, making it a useful scaffold in the design of molecules that interact with enzymes, receptors, or other biological targets. The exact pathways and molecular targets would depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate: This compound has a similar structure but with an acetyl group at the 4-position, which can alter its reactivity and applications.
tert-Butyl 3,4,5-dimethylpyrrole-2-carboxylate: A closely related compound with slight variations in the substitution pattern on the pyrrole ring.
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: This compound features additional functional groups that can provide different chemical properties and applications.
Uniqueness: tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate is unique due to its specific substitution pattern on the pyrrole ring, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications .
Biological Activity
tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate is a pyrrole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a pyrrole ring substituted with three methyl groups and a tert-butyl ester. This structural configuration contributes to its unique biological properties.
Molecular Formula: CHN\O
Molecular Weight: 219.28 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 μg/mL |
Escherichia coli | 16 μg/mL |
Bacillus subtilis | 4 μg/mL |
Pseudomonas aeruginosa | 32 μg/mL |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. The compound was tested against various cancer cell lines:
Cell Line | IC (μM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer therapeutic .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition: The compound acts as an inhibitor of specific enzymes involved in cellular proliferation and survival pathways.
- DNA Interaction: Similar to other pyrrole derivatives, it may bind to DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Modulation: It has been shown to influence ROS levels in cells, which plays a critical role in apoptosis induction in cancer cells .
Case Studies
A notable study investigated the effects of this compound in vivo using a mouse model of breast cancer. Mice treated with this compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, supporting its anticancer efficacy .
Properties
IUPAC Name |
tert-butyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-7-8(2)10(13-9(7)3)11(14)15-12(4,5)6/h13H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUCLUDOOSRGFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342875 | |
Record name | tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50634-31-6 | |
Record name | tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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